N-(3-Pyrene)maleimide

Description

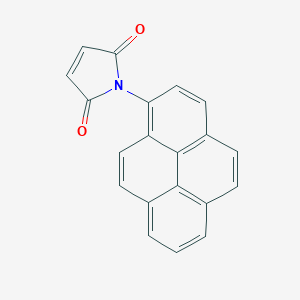

Structure

3D Structure

Properties

CAS No. |

42189-56-0 |

|---|---|

Molecular Formula |

C20H11NO2 |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

1-pyren-4-ylpyrrole-2,5-dione |

InChI |

InChI=1S/C20H11NO2/c22-17-9-10-18(23)21(17)16-11-14-5-1-3-12-7-8-13-4-2-6-15(16)20(13)19(12)14/h1-11H |

InChI Key |

NPTUGEKDRBZJRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)N5C(=O)C=CC5=O |

Pictograms |

Irritant |

Synonyms |

N-(1-pyrene)maleimide N-(1-pyrenyl)maleimide N-(3-pyrene)maleimide N-pyrene-maleimide N-pyrenemaleimide |

Origin of Product |

United States |

What is the excitation and emission spectra of N-(3-Pyrene)maleimide?

An In-Depth Technical Guide to the Spectroscopic Properties and Application of N-(3-Pyrene)maleimide for Advanced Protein Analysis

In the landscape of biophysical research, fluorescent probes are indispensable tools for elucidating the structure, function, and dynamics of biomolecules. Among these, N-(3-Pyrene)maleimide (PyM) stands out as a particularly powerful reagent for investigating proteins. PyM is a sulfhydryl-reactive fluorescent probe that covalently attaches to cysteine residues via its maleimide group[1][2][3]. Its utility, however, extends far beyond simple protein labeling.

The power of PyM lies in the unique photophysical properties of its pyrene moiety. Pyrene's fluorescence emission is exquisitely sensitive to its local microenvironment, providing insights into the polarity of the labeling site[4][5]. More significantly, it possesses the ability to form an "excimer"—an excited-state dimer—when two pyrene molecules are in close proximity. This phenomenon gives rise to a distinct, longer-wavelength emission band, making PyM an exceptional molecular ruler for probing intramolecular and intermolecular distances on the angstrom scale[1][5][6][7].

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It details the core photophysical principles of N-(3-Pyrene)maleimide, provides field-proven protocols for its use, and explains the causality behind experimental choices to ensure robust and reproducible results. While much of the literature details the closely related N-(1-pyrene)maleimide (NPM), the photophysical principles and labeling chemistries described herein are fundamentally identical and directly applicable to the N-3 isomer.

Core Photophysical Principles: Monomers, Excimers, and Environmental Sensing

To effectively utilize PyM, one must first understand its two primary fluorescence states: the monomer and the excimer. The transition between these states is the foundation of its utility in studying protein conformation.

Monomer Fluorescence: A Reporter on Local Polarity

When a single PyM-labeled cysteine is in a location where it cannot interact with another pyrene molecule, it exhibits what is known as monomer fluorescence.

-

Mechanism : Upon excitation with UV light (typically around 340 nm), the pyrene fluorophore is promoted to an excited electronic state. As it relaxes to the ground state, it emits a photon. This process is independent of other pyrene molecules.

-

Spectral Characteristics : The monomer emission spectrum is characterized by a well-defined vibronic structure, with distinct peaks typically observed between 375 nm and 410 nm[1][6]. The most prominent of these are often referred to as Band I (~375 nm) and Band III (~385 nm)[1].

-

Solvatochromism : The ratio of the intensities of Band I to Band III (I₁/I₃) is highly sensitive to the polarity of the solvent or the microenvironment surrounding the probe. In nonpolar environments, Band III is more intense (lower I₁/I₃ ratio), while in polar, protic environments, the intensity of Band I increases relative to Band III (higher I₁/I₃ ratio)[4]. This property allows researchers to characterize the hydrophobicity of the labeling site on a protein surface or to detect conformational changes that alter the probe's solvent exposure[5].

Excimer Fluorescence: A Proximity-Based Signal

The most powerful feature of pyrene is its ability to form an excimer. This is not a ground-state dimer but a transient complex that exists only in the excited state.

-

Mechanism : Excimer formation is a diffusion-controlled process. If an excited-state pyrene monomer (PyM) encounters a ground-state pyrene monomer (PyM) before it fluoresces, they can form a stacked, parallel-planar excimer complex ((PyM)₂). This requires the two pyrene rings to be within approximately 3-5 Å of each other[7]. The unusually long fluorescence lifetime of the pyrene monomer (>100 ns) provides a wide window for this interaction to occur[1].

-

Spectral Characteristics : The excimer emits a single, broad, and unstructured fluorescence band that is significantly red-shifted from the monomer emission. This excimer band is typically centered around 460-480 nm[1][6]. Because its emission is at a much longer wavelength, it is easily distinguishable from the structured monomer fluorescence.

-

Application as a Molecular Ruler : The appearance of an excimer peak is a direct indicator that two PyM-labeled cysteines are in close spatial proximity. The ratio of the excimer fluorescence intensity to the monomer fluorescence intensity (E/M ratio) provides a quantitative measure of this proximity and, by extension, the conformation of the protein backbone or the association of protein subunits[6][8][9]. Changes in protein conformation that bring labeled sites closer together will increase the E/M ratio, while changes that separate them will cause it to decrease.

// Ground State S0 [label="S₀ (PyM + PyM)\nGround State", fillcolor="#F1F3F4", fontcolor="#202124"];

// Excited Monomer State S1 [label="S₁ (PyM* + PyM)\nExcited Monomer State", fillcolor="#F1F3F4", fontcolor="#202124"];

// Excimer State E [label="E ((PyM)₂*)\nExcited Excimer State", fillcolor="#F1F3F4", fontcolor="#202124"];

// Transitions S0 -> S1 [label=" Excitation (~340 nm)", color="#4285F4", fontcolor="#4285F4"]; S1 -> S0 [label=" Monomer Fluorescence\n(375-410 nm)", color="#34A853", fontcolor="#34A853"]; E -> S0 [label=" Excimer Fluorescence\n(~460 nm)", color="#EA4335", fontcolor="#EA4335"]; S1 -> E [label=" Proximity-Driven\nAssociation", style=dashed, color="#202124", fontcolor="#202124"]; E -> S1 [label=" Dissociation", style=dashed, color="#5F6368", fontcolor="#5F6368"]; }

Caption: Photophysical pathways for N-(3-Pyrene)maleimide fluorescence.

Data Summary: Spectral Properties of N-(3-Pyrene)maleimide

The following table summarizes the key spectral characteristics of PyM when conjugated to biomolecules. These values are typical and can shift slightly depending on the specific local environment and solvent conditions.

| Property | Wavelength / Value | Notes |

| Excitation Maximum (λex) | ~340 - 345 nm | Excitation is generally performed at a single wavelength to populate the monomer excited state. |

| Monomer Emission (λem) | ~375 - 410 nm | Exhibits characteristic vibronic fine structure with multiple peaks[1][6]. |

| Excimer Emission (λem) | ~460 - 480 nm | A broad, unstructured emission band indicating probe proximity[1][6]. |

| Molar Extinction Coefficient (ε) | ~40,000 M⁻¹cm⁻¹ at 338 nm | Value for the similar N-(1-pyrene)maleimide in methanol; serves as a good estimate for determining labeling stoichiometry[1][10]. |

| Required Proximity for Excimer | ~3 - 10 Å | Excimer formation is efficient when pyrene rings are stacked within this distance range[1][7]. |

Experimental Protocol: Labeling and Spectroscopic Analysis

This section provides a detailed, self-validating workflow for labeling a target protein with PyM and acquiring its fluorescence spectrum. Explanations are provided for key steps to ensure experimental success.

Materials and Reagents

-

Protein of interest (with at least one cysteine residue)

-

N-(3-Pyrene)maleimide (PyM)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: Degassed Phosphate-Buffered Saline (PBS) or similar non-thiol buffer (e.g., HEPES, Tris) at pH 7.0-7.5[3][11].

-

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)[1][10].

-

(Optional) Quenching Reagent: L-cysteine or β-mercaptoethanol.

-

Purification: Size-exclusion chromatography (SEC) column (e.g., desalting column) or dialysis cassette.

Step-by-Step Protein Labeling Protocol

Causality behind pH Choice: The maleimide-thiol reaction is most efficient and specific at a pH range of 6.5-7.5. At pH < 6.5, the reaction rate is significantly slower. At pH > 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and the risk of non-specific reaction with other nucleophilic residues like lysines increases[12].

-

Protein Preparation and Reduction (If Necessary)

-

Action: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL[3][11].

-

Causality (Degassing): Oxygen can oxidize free thiols to form disulfide bonds, which do not react with maleimides. Degassing the buffer by sonication, vacuum, or sparging with an inert gas (N₂ or Ar) minimizes this side reaction[3][11].

-

Action (Reduction): If the protein contains intramolecular disulfide bonds that need to be labeled, or if oxidation is suspected, add a 10-20 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature[12].

-

Causality (Choice of Reductant): TCEP is a superior choice to dithiothreitol (DTT) for this application. TCEP is resistant to air oxidation and, crucially, does not contain a thiol group itself, so it does not need to be removed prior to adding the maleimide probe[1][10]. If DTT is used, it must be completely removed (e.g., via a desalting column) before labeling, as it will compete with the protein's thiols for the PyM probe[10].

-

-

PyM Probe Preparation

-

Action: Immediately before use, prepare a stock solution of PyM (e.g., 10 mM) in anhydrous DMSO or DMF[11][13].

-

Causality (Solvent Choice): PyM has poor aqueous solubility. A water-miscible organic solvent is required to dissolve the probe before adding it to the aqueous protein solution[3][11]. Using an anhydrous solvent is critical because the maleimide group can hydrolyze in the presence of water, rendering it unreactive.

-

-

Conjugation Reaction

-

Action: While gently stirring the protein solution, add a 10-20 fold molar excess of the PyM stock solution[12][13]. The final concentration of organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation[12].

-

Causality (Molar Excess): Using a molar excess of the dye drives the reaction to completion, ensuring a higher labeling efficiency. The optimal ratio may need to be determined empirically for each specific protein.

-

Action: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light[12][13].

-

Causality (Incubation): The reaction is typically complete within a couple of hours at room temperature. Performing the reaction at 4°C can reduce the rate of maleimide hydrolysis and minimize potential protein degradation, but requires a longer incubation time. Pyrene is a fluorophore and should be protected from light to prevent photobleaching.

-

-

Purification: Removal of Unreacted Probe

-

Action: After incubation, remove the unreacted PyM using a desalting column equilibrated with your desired storage buffer. Alternatively, dialysis can be used.

-

Causality (Critical Step): This is arguably the most critical step for accurate spectroscopic data. Free, unreacted PyM can adsorb non-covalently to hydrophobic pockets on the protein, leading to confounding fluorescence signals[14]. Efficient removal ensures that the observed spectrum originates solely from the covalently attached probes.

-

// Nodes P_sol [label="1. Prepare Protein Solution\n(Degassed Buffer, pH 7.0-7.5)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduce [label="2. Reduce Disulfides (Optional)\n(Add TCEP, Incubate 30-60 min)", fillcolor="#FBBC05", fontcolor="#202124"]; PyM_sol [label="3. Prepare PyM Stock\n(Anhydrous DMSO/DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; React [label="4. Conjugation Reaction\n(Add PyM, Incubate 2h-O/N)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="5. Purify Conjugate\n(Size-Exclusion Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="6. Spectroscopic Analysis\n(Acquire Emission Spectrum)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges P_sol -> Reduce [label="If Cys are oxidized", color="#5F6368"]; Reduce -> React [color="#202124"]; P_sol -> React [label="If Cys are free", color="#5F6368"]; PyM_sol -> React [color="#202124"]; React -> Purify [color="#202124"]; Purify -> Analyze [color="#202124"]; }

Caption: A validated workflow for protein conjugation and subsequent analysis.

Step-by-Step Spectroscopic Measurement

-

Sample Preparation: Dilute the purified PyM-labeled protein in a suitable buffer to a concentration appropriate for fluorescence spectroscopy (typically in the low micromolar range).

-

Spectrofluorometer Setup:

-

Use a quartz cuvette.

-

Set the excitation wavelength (λex) to 344 nm.

-

Set the emission scan range from 360 nm to 600 nm to capture both the monomer and potential excimer regions.

-

Adjust excitation and emission slit widths to achieve an optimal signal-to-noise ratio without saturating the detector. Start with 5 nm for both and adjust as needed.

-

-

Data Acquisition: Record the emission spectrum of the labeled protein. As a control, also record the spectrum of an unlabeled protein sample at the same concentration to measure background fluorescence or scattering.

-

Data Analysis: Subtract the background spectrum from the labeled protein spectrum. Analyze the resulting data by examining the structured monomer emission (375-410 nm) and the broad excimer emission (~460-480 nm). Calculate the E/M ratio by dividing the intensity at the excimer peak maximum by the intensity at a monomer peak maximum (e.g., ~375 nm).

Interpreting the Data: From Spectra to Structure

The final spectrum is a rich source of information.

-

No Fluorescence: May indicate a failed labeling reaction or that the probe is in a highly quenching environment[15].

-

Monomer Emission Only: Indicates successful labeling, but the labeled sites are too far apart (>10 Å) for excimer formation. The I₁/I₃ ratio can still provide information about the local environment's polarity.

-

Monomer and Excimer Emission: This is the most informative outcome, confirming that at least two labeled cysteine residues are in close spatial proximity. The E/M ratio can be used to track conformational changes induced by ligand binding, protein-protein interaction, unfolding, or changes in temperature[8]. An increase in the E/M ratio implies the labeled sites are moving closer, while a decrease implies they are moving apart.

By strategically introducing cysteine pairs at different locations in a protein via site-directed mutagenesis, PyM excimer fluorescence can be used to map protein topology and monitor specific domain movements with high sensitivity.

Conclusion

N-(3-Pyrene)maleimide is a versatile and powerful fluorescent probe that offers more than just protein tagging. Its environment-sensitive monomer fluorescence and proximity-dependent excimer emission provide a dual-mode system for interrogating protein structure and dynamics. By understanding the core photophysical principles and employing robust, validated experimental protocols, researchers can leverage PyM to gain deep insights into complex biological processes, from the folding of a single polypeptide chain to the assembly of large macromolecular complexes.

References

-

Panda, D., & Bhattacharyya, B. (1992). Excimer fluorescence of pyrene-maleimide-labeled tubulin. European Journal of Biochemistry, 204(2), 783–787. Available at: [Link]

-

Bains, G. K., Kim, S. H., Sorin, E. J., & Narayanaswami, V. (2012). The Extent of Pyrene Excimer Fluorescence Emission Is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-Binding and Tetramerization Domains of Apolipoprotein E3. Biochemistry, 51(29), 5794–5803. Available at: [Link]

-

Sáiz, J. L., Vilar, J. M., & Nagaswamy, U. (2011). A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation. PLoS ONE, 6(10), e26139. Available at: [Link]

-

Asanuma, H., et al. (1998). Fluorescence Quenching Studies of the Interaction of a Pyrene-Labeled Polyelectrolyte with Quencher-Carrying Opposite. Langmuir, 14(15), 4165-4170. Available at: [Link]

-

Panda, D., & Bhattacharyya, B. (1992). Excimer fluorescence of pyrene-maleimide-labeled tubulin. PubMed. Available at: [Link]

-

Bains, G., Patel, A. B., & Narayanaswami, V. (2011). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. Molecules, 16(9), 7909–7935. Available at: [Link]

-

Weltman, J. K., Szaro, R. P., Frackelton, A. R., Jr, Dowben, R. M., Bunting, J. R., & Cathou, R. E. (1976). Reaction of N-(3-pyrene)maleimide with thiol groups of reticulocyte ribosomes. PubMed. Available at: [Link]

-

Paul, B. K., & Guchhait, N. (2021). Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. Physical Chemistry Chemical Physics, 23(38), 21639-21651. Available at: [Link]

-

Kasprzak, A. A., & Fajer, P. G. (2002). Fluorescence studies of pyrene maleimide-labeled translin: excimer fluorescence indicates subunits associate in a tail-to-tail configuration to form octamer. Biochemistry, 41(10), 3468–3476. Available at: [Link]

-

Bains, G., Patel, A. B., & Narayanaswami, V. (2011). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. National Center for Biotechnology Information. Available at: [Link]

-

Sáiz, J. L., Vilar, J. M., & Nagaswamy, U. (2011). A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation. Semantic Scholar. Available at: [Link]

-

Lux, B., & Gérard, D. (1981). Reappraisal of the binding processes of N-(3-pyrene)maleimide as a fluorescent probe of proteins. Journal of Biological Chemistry, 256(4), 1767–1771. Available at: [Link]

-

Bains, G., Patel, A. B., & Narayanaswami, V. (2011). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. ResearchGate. Available at: [Link]

Sources

- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reaction of N-(3-pyrene)maleimide with thiol groups of reticulocyte ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Excimer fluorescence of pyrene-maleimide-labeled tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescence studies of pyrene maleimide-labeled translin: excimer fluorescence indicates subunits associate in a tail-to-tail configuration to form octamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrene: A Probe to Study Protein Conformation and Conformational Changes | MDPI [mdpi.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. biotium.com [biotium.com]

- 14. Reappraisal of the binding processes of N-(3-pyrene)maleimide as a fluorescent probe of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. people.chem.umass.edu [people.chem.umass.edu]

Introduction: The Convergence of Pyrene's Photophysics and Maleimide's Reactivity

An In-Depth Technical Guide to N-(3-Pyrene)maleimide: A Versatile Fluorescent Probe for Thiol Modification

N-(3-Pyrene)maleimide is a fluorescent reagent that has carved a significant niche in the landscape of bioconjugation and molecular probing. It ingeniously couples the remarkable photophysical properties of the pyrene fluorophore with the highly specific thiol-reactive chemistry of the maleimide group.[1] This combination allows for the targeted labeling of cysteine residues in proteins and other thiol-containing biomolecules, transforming them into sensitive reporters of their local environment, conformation, and intermolecular interactions.[2][3][4]

The pyrene moiety is a polycyclic aromatic hydrocarbon known for its long fluorescence lifetime, high quantum yield, and a distinctive feature: the ability to form an excited-state dimer, or "excimer," when two pyrene molecules are in close proximity (typically within 3-5 Å).[5][6] This excimer fluorescence is characterized by a broad, red-shifted emission spectrum compared to the structured monomer emission.[5][6] This unique property makes N-(3-Pyrene)maleimide an exceptional tool for probing molecular distances and conformational changes that bring labeled sites closer together or move them apart.

This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and practical applications of N-(3-Pyrene)maleimide for researchers, scientists, and drug development professionals.

Core Properties of N-(3-Pyrene)maleimide

The utility of N-(3-Pyrene)maleimide is grounded in its fundamental chemical and physical characteristics.

Chemical Structure and Molecular Weight

N-(3-Pyrene)maleimide consists of a pyrene ring attached to a maleimide functional group.

-

Molecular Formula: C₂₀H₁₁NO₂[7]

-

Molecular Weight: 297.3 g/mol [7]

-

IUPAC Name: 1-(pyren-1-yl)-1H-pyrrole-2,5-dione

-

CAS Number: 42189-56-0[7]

Image Source: PubChem CID 92324[7]

Physicochemical and Spectroscopic Data

The following table summarizes the key properties of N-(3-Pyrene)maleimide and a related, commonly used derivative, Pyrene Maleimide with a linker.

| Property | N-(3-Pyrene)maleimide (Direct Linkage) | Pyrene Maleimide (with linker) | Source(s) |

| Molecular Formula | C₂₀H₁₁NO₂ | C₂₆H₂₂N₂O₃ | [5][7] |

| Molecular Weight | 297.3 g/mol | 410.46 g/mol | [5][7] |

| Appearance | Not specified in sources | Off-white solid | [5][6] |

| Solubility | Not specified in sources | Well soluble in chlorinated organic solvents | [1][5][6] |

| Excitation Maxima (nm) | Not specified in sources | 343, 326, 313, 276, 265, 242, 234 | [1][6] |

| Emission Maxima (nm) | Not specified in sources | 377, 397 (Monomer) | [1][6] |

| Storage Conditions | Not specified in sources | -20°C in the dark, desiccated | [1][5] |

Note: Spectroscopic data is often presented for pyrene maleimide derivatives which may have linkers between the pyrene and maleimide moieties. The core pyrene fluorophore's properties are largely retained.

The Chemistry of Thiol-Maleimide Conjugation

The effectiveness of N-(3-Pyrene)maleimide as a labeling agent is due to the specific and efficient reaction between its maleimide group and a thiol.

Synthesis of N-Substituted Maleimides

The synthesis of N-substituted maleimides, including N-(3-Pyrene)maleimide, generally involves a two-step process. First, a primary amine (in this case, 1-aminopyrene) reacts with maleic anhydride to form an intermediate maleamic acid.[8][9] The subsequent and more challenging step is the cyclodehydration of the maleamic acid, often achieved through methods like treatment with acetic anhydride and sodium acetate, to form the stable five-membered maleimide ring.[8]

Reaction Mechanism: A Thiol-Michael Addition

The conjugation of N-(3-Pyrene)maleimide to a thiol-containing molecule, such as a protein with cysteine residues, proceeds via a Michael addition reaction.[10][11] This reaction is a cornerstone of bioconjugation due to its high selectivity and efficiency under physiological conditions.[11]

The key steps are:

-

Thiolate Anion Formation: The reaction is dependent on the presence of the nucleophilic thiolate anion (R-S⁻). The concentration of this anion increases with pH.

-

Nucleophilic Attack: The thiolate anion attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide ring.[11]

-

Stable Thioether Bond Formation: This attack results in the formation of a stable, covalent thioether linkage (specifically, a thiosuccinimide linkage).[10][11][12]

This reaction is often considered a "click chemistry" reaction because it is modular, has a wide scope, provides high chemical yields, and proceeds under simple reaction conditions.[11][12]

Caption: The Thiol-Maleimide Michael Addition Reaction.

Critical Reaction Parameters: The Role of pH

The pH of the reaction medium is the most critical factor governing the specificity and rate of the thiol-maleimide reaction.

-

Optimal pH (6.5 - 7.5): In this range, the reaction is highly chemoselective for thiols.[12][13] The concentration of the reactive thiolate anion is sufficient for a rapid reaction, while competing side reactions are minimized.

-

Higher pH (> 7.5): As the pH increases, the reaction with primary amines (e.g., the ε-amino group of lysine) becomes a competitive side reaction.[12] Additionally, the rate of hydrolysis of the maleimide ring itself increases, forming a non-reactive maleamic acid, which can no longer participate in the conjugation.[11][12]

-

Lower pH (< 6.5): The reaction rate slows down significantly due to the lower concentration of the nucleophilic thiolate anion, as the thiol group remains protonated.[11]

Applications in Research and Drug Development

N-(3-Pyrene)maleimide is a powerful tool for elucidating biological structure and function.

Probing Protein Structure and Conformation

The primary application is the site-specific labeling of cysteine residues in proteins.[2][3] Once conjugated, the pyrene probe's fluorescence provides rich information:

-

Local Environment: The fluorescence emission spectrum of pyrene is sensitive to the polarity of its environment. Changes in the local environment of the labeled cysteine, often resulting from protein folding, unfolding, or ligand binding, can be monitored as shifts in the emission spectrum.

-

Conformational Dynamics: By labeling two different cysteine residues within a protein or protein complex, changes in the distance between these residues can be monitored through the formation of pyrene excimers. An increase in the excimer-to-monomer fluorescence ratio indicates that the two pyrene probes are coming into closer proximity, signaling a specific conformational change.[5][6] This has been used effectively to study the structure of macromolecules like actin.[3]

Challenges and Considerations

While powerful, the use of N-(3-Pyrene)maleimide is not without its challenges.

-

Lack of Specificity: A significant issue is that the probe can be adsorbed onto hydrophobic areas of proteins non-covalently.[2] This non-specific binding can lead to complex fluorescence signals with multiple lifetime values, complicating data interpretation.

-

Hydrolysis: The adsorbed, non-covalently bound probe is particularly susceptible to hydrolysis over time, which alters its fluorescence properties and can lead to time-dependent spectral changes in the sample.[2]

-

Instability of the Conjugate: The thioether bond, while generally stable, can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to exchange of the label.[14]

These factors necessitate careful experimental design, including purification steps to remove non-covalently bound and unreacted probe, and control experiments to validate the specificity of the observed fluorescence changes.

Experimental Protocol: Labeling of Proteins with N-(3-Pyrene)maleimide

This protocol provides a general workflow for the conjugation of N-(3-Pyrene)maleimide to a protein containing accessible thiol groups.

Caption: Workflow for Protein Labeling with N-(3-Pyrene)maleimide.

Step 1: Preparation of Protein Solution

-

Dissolve the protein to be labeled in a degassed buffer at a pH between 7.0 and 7.5.[15] Suitable buffers include PBS, HEPES, or Tris, provided they do not contain any thiol-based reagents.

-

The protein concentration should typically be in the range of 1-10 mg/mL.[15]

-

Degassing the buffer (by vacuum or by bubbling with an inert gas like argon or nitrogen) is crucial to prevent oxidation of free thiols into disulfide bonds, which do not react with maleimides.[15]

Step 2: (Optional) Reduction of Disulfide Bonds

-

If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols.

-

Add a reducing agent that does not contain a thiol group itself, such as TCEP (tris(2-carboxyethyl)phosphine). Add TCEP to a final concentration of 10-100 fold molar excess over the protein.

-

Incubate the mixture for approximately 20-30 minutes at room temperature.[15][16]

Step 3: Preparation of N-(3-Pyrene)maleimide Stock Solution

-

Allow the vial of N-(3-Pyrene)maleimide to warm to room temperature before opening to prevent moisture condensation.

-

Dissolve the maleimide powder in an anhydrous, high-quality solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10 mM).[15][17]

-

This stock solution should be prepared fresh before each use. Unused portions can be stored at -20°C, protected from light and moisture, for a limited time (up to one month).[16][17]

Step 4: The Labeling Reaction

-

While gently stirring or vortexing the protein solution, add the N-(3-Pyrene)maleimide stock solution.

-

The recommended molar ratio of dye-to-protein is typically between 10:1 and 20:1 to ensure efficient labeling.[16][17]

-

Protect the reaction mixture from light (e.g., by wrapping the vial in aluminum foil).

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[16] The longer, colder incubation is often preferred for more sensitive proteins.

Step 5: Purification of the Labeled Protein

-

It is critical to remove the unreacted, free N-(3-Pyrene)maleimide and any hydrolyzed byproducts from the labeled protein conjugate.

-

The most common method for purification is size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) that separates the larger protein conjugate from the smaller, unreacted dye molecules.[15]

-

Dialysis can also be used, but may be less effective for removing hydrophobic dyes that adhere non-specifically to the dialysis membrane.

Step 6: Determination of the Degree of Labeling (DOL)

-

The DOL, or the average number of dye molecules conjugated per protein, must be determined to ensure consistency and for accurate quantification in subsequent experiments.

-

This is achieved using spectrophotometry by measuring the absorbance of the purified conjugate at two wavelengths:

-

280 nm: To determine the protein concentration.

-

~343 nm: The absorbance maximum of the pyrene fluorophore.

-

-

The protein absorbance at 280 nm must be corrected for the contribution of the dye's absorbance at this wavelength. The corrected absorbance (A₂₈₀,corr) is calculated as:

-

A₂₈₀,corr = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)

-

Where Aₘₐₓ is the absorbance at the dye's maximum absorbance wavelength and CF₂₈₀ is the correction factor (A₂₈₀/Aₘₐₓ) for the free dye.

-

-

The DOL can then be calculated using the Beer-Lambert law with the respective molar extinction coefficients for the protein and the dye.

Conclusion

N-(3-Pyrene)maleimide remains a highly valuable reagent for the site-specific fluorescent labeling of biomolecules. Its utility stems from the reliable and selective thiol-maleimide conjugation chemistry, combined with the environmentally sensitive and distance-dependent fluorescence of the pyrene moiety. A thorough understanding of the reaction mechanism, particularly the critical role of pH, and an awareness of potential pitfalls such as non-specific binding and hydrolysis, are essential for its successful application. When used with appropriate controls and purification methods, N-(3-Pyrene)maleimide provides researchers with a powerful tool to investigate protein structure, dynamics, and interactions with unparalleled sensitivity.

References

-

Birkett, C. R., et al. "A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation." PLOS ONE. Available at: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 92324, N-(3-Pyrene)maleimide." PubChem. Available at: [Link]

-

Lux, B., & Gérard, D. (1981). "Reappraisal of the binding processes of N-(3-pyrene)maleimide as a fluorescent probe of proteins." Journal of Biological Chemistry, 256(4), 1767–1771. Available at: [Link]

-

Weltman, J. K., et al. (1973). "N-(3-pyrene)maleimide: a long lifetime fluorescent sulfhydryl reagent." Journal of Biological Chemistry, 248(9), 3173–3177. Available at: [Link]

-

Antibodies.com. "Pyrene maleimide (A270251)." Antibodies.com. Available at: [Link]

-

Kawasaki, Y., et al. (1976). "Fluorescence Study of N-(3-pyrene)maleimide Conjugated to Rabbit Skeletal F-actin and Plasmodium Actin Polymers." Biochimica et Biophysica Acta (BBA) - Protein Structure, 446(1), 166–178. Available at: [Link]

- Google Patents. "US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds." Google Patents.

-

MDPI. "Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy." MDPI. Available at: [Link]

-

Bispink, L., & Hucho, F. (1976). "Reaction of N-(3-pyrene)maleimide with thiol groups of reticulocyte ribosomes." European Journal of Biochemistry, 65(2), 559-565. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. "Synthesis, characterization and polymerization of new maleimides containing pendant 1,3,4-oxadiazole moiety." JOCPR. Available at: [Link]

-

ResearchGate. "N -(3-Nitrophenyl)maleimide." ResearchGate. Available at: [Link]

-

Jones, M. W., et al. (2014). "One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation." Chemical Communications, 50(79), 11623–11625. Available at: [Link]

-

MDPI. "Pyrene-Functionalized Polyacetylenes: Synthesis and Photoluminescence Property." MDPI. Available at: [Link]

Sources

- 1. Pyrene maleimide, 1869968-64-8 | BroadPharm [broadpharm.com]

- 2. Reappraisal of the binding processes of N-(3-pyrene)maleimide as a fluorescent probe of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence study of N-(3-pyrene)maleimide conjugated to rabbit skeletal F-actin and plasmodium actin polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reaction of N-(3-pyrene)maleimide with thiol groups of reticulocyte ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Pyrene maleimide (A270251) | Antibodies.com [antibodies.com]

- 7. N-(3-Pyrene)maleimide | C20H11NO2 | CID 92324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]

- 9. jocpr.com [jocpr.com]

- 10. Knowledge Center Archive - Bachem [bachem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]

- 14. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lumiprobe.com [lumiprobe.com]

- 16. biotium.com [biotium.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to the Fluorescence Properties of N-(3-Pyrene)maleimide in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Pyrene in Elucidating Biomolecular Landscapes

In the intricate world of molecular biology and drug development, understanding the structure, dynamics, and interactions of proteins is paramount. Fluorescent probes have emerged as indispensable tools for illuminating these complex processes. Among them, N-(3-Pyrene)maleimide (PM) stands out as a versatile and powerful probe, renowned for its unique spectral properties that are exquisitely sensitive to its local microenvironment.[1] This guide provides a comprehensive exploration of the fluorescence characteristics of PM in aqueous solutions, offering insights into its application for studying protein conformation and dynamics.

Pyrene-containing compounds are widely used in fluorescence-based applications due to their ability to form excited-state dimers, known as excimers.[2][3][4] This phenomenon occurs when an excited-state pyrene molecule interacts with a ground-state pyrene molecule, resulting in a distinct, red-shifted emission spectrum compared to the monomer emission.[2][5] The formation of an excimer is highly dependent on the proximity and orientation of the two pyrene moieties, making it an exceptional tool for probing molecular distances and conformational changes within macromolecules.[1][3]

Core Principles of N-(3-Pyrene)maleimide Fluorescence

Monomer Emission: A Reporter on Environmental Polarity

When a pyrene-labeled molecule is in a polar environment, the vibronic fine structure of its monomer fluorescence emission spectrum is altered. Specifically, the intensity of the 0-0 vibronic band is enhanced relative to other bands.[6] This sensitivity to solvent polarity allows researchers to glean information about the local environment of the pyrene probe attached to a protein.[1] For instance, a pyrene moiety located in a hydrophobic pocket of a protein will exhibit a different fluorescence spectrum than one exposed to the aqueous solvent.

Excimer Formation: A Molecular Ruler for Proximity

The hallmark of pyrene fluorescence is its capacity to form excimers. This process is governed by the close proximity of two pyrene rings, typically within 3 to 5 Å of each other, allowing for stacking interactions.[3] The formation of an excimer results in a broad, unstructured emission band at longer wavelengths (around 460 nm), which is easily distinguishable from the structured monomer emission (between 375 and 410 nm).[1] The ratio of the excimer to monomer fluorescence intensity (Ie/Im) serves as a quantitative measure of the proximity of the two pyrene probes.[5] This unique feature enables the study of:

-

Intramolecular distances: By labeling a protein with two pyrene probes at specific sites, changes in the Ie/Im ratio can reveal conformational changes that bring these sites closer together or move them further apart.[1]

-

Intermolecular interactions: Excimer formation can also be used to study the association of two different molecules, each labeled with a pyrene probe.

The unusually long fluorescence lifetime of pyrene (often exceeding 100 ns) is a key factor that facilitates excimer formation, as it provides a sufficient time window for the excited-state interaction to occur.[1]

The Chemistry of Labeling: Covalent Attachment to Thiols

N-(3-Pyrene)maleimide is a sulfhydryl-reactive reagent, meaning it specifically and covalently attaches to the thiol group of cysteine residues in proteins.[1][7] This reaction, a Michael addition, proceeds readily at a neutral or slightly acidic pH (6.5-7.5) and forms a stable thioether bond.[7][8] The specificity of the maleimide-thiol reaction minimizes non-specific labeling of other amino acid residues.[7]

An interesting and advantageous characteristic of PM is that the unreacted maleimide is essentially non-fluorescent in aqueous environments.[1][9] The fluorescence quantum yield of the pyrene moiety is significantly reduced by the double bond in the maleimide ring.[4] Upon reaction with a thiol, this quenching effect is alleviated, leading to a substantial increase in fluorescence.[4] This property simplifies experimental procedures as it often eliminates the need to remove unreacted probe before fluorescence measurements.[4]

However, it is crucial to be aware of potential side reactions and limitations. The maleimide group can undergo hydrolysis, particularly at higher pH values, which can compete with the desired thiol reaction.[7] Additionally, PM can adsorb to hydrophobic regions of proteins, leading to non-covalent binding and potentially confounding fluorescence signals.[10] Careful experimental design and purification are essential to mitigate these issues.

Experimental Protocols and Workflows

Protein Preparation and Reduction of Disulfide Bonds

Prior to labeling, it is often necessary to reduce any existing disulfide bonds within the protein to ensure the availability of free cysteine residues.

Protocol 1: Reduction of Protein Disulfide Bonds

-

Dissolve the protein in a suitable, degassed buffer (e.g., PBS, Tris, HEPES) at a concentration of 1-10 mg/mL.[11][12] The optimal pH for the subsequent maleimide reaction is 6.5-7.5.[7]

-

Add a 10- to 100-fold molar excess of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[7][11][12] TCEP is often preferred as it is more stable against air oxidation and does not need to be removed before adding the maleimide linker.[1][9]

-

Incubate the solution for 30-60 minutes at room temperature.[7]

-

If DTT was used, remove the excess reducing agent using a desalting column or dialysis against a nitrogen-purged buffer.[7][9] This step is critical to prevent the DTT from reacting with the maleimide probe.

Labeling with N-(3-Pyrene)maleimide

Protocol 2: Covalent Labeling with PM

-

Prepare a fresh stock solution of N-(3-Pyrene)maleimide in a water-miscible organic solvent such as DMSO or DMF at a concentration of 1-10 mM.[7][11][12]

-

Add the PM stock solution to the reduced protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[12] Gently mix the solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.[7]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[7][12]

-

Quench the reaction by adding a 100-fold molar excess of a thiol-containing compound like β-mercaptoethanol or cysteine and incubate for 15-30 minutes.[7]

Purification of the Labeled Protein

After the labeling reaction, it is essential to remove unreacted probe and quenching reagents.

Protocol 3: Purification of the PM-Labeled Protein

-

Purify the labeled protein using size-exclusion chromatography (SEC), dialysis, or a desalting column.[7][11]

-

Exchange the buffer to a suitable storage buffer for the protein.

-

Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength of the pyrene dye (around 340 nm).[8][12] The molar extinction coefficient of pyrene is approximately 40,000 M⁻¹cm⁻¹ at 338 nm in methanol.[1][9]

Below is a Graphviz diagram illustrating the general workflow for protein labeling with N-(3-Pyrene)maleimide.

Caption: Workflow for labeling proteins with N-(3-Pyrene)maleimide.

Data Analysis and Interpretation

Spectral Measurements

Fluorescence spectra are typically recorded using a spectrofluorometer. The excitation wavelength for pyrene is usually around 340 nm.[8] Emission spectra are then collected to observe both the monomer and excimer fluorescence.

Quantitative Analysis

The ratio of excimer to monomer fluorescence intensity (Ie/Im) is a key parameter. A higher Ie/Im ratio indicates a greater degree of pyrene-pyrene proximity.

Table 1: Typical Fluorescence Properties of N-(3-Pyrene)maleimide

| Property | Monomer | Excimer |

| Excitation Maximum | ~340 nm | ~340 nm |

| Emission Maximum | ~375-410 nm (structured) | ~460 nm (broad, unstructured) |

| Sensitivity | Polarity of the microenvironment | Proximity to another pyrene molecule (~3-5 Å) |

| Fluorescence Lifetime | >100 ns | Varies depending on conditions |

Applications in Research and Drug Development

The unique fluorescence properties of N-(3-Pyrene)maleimide make it a valuable tool in a wide range of applications:

-

Probing Protein Conformation and Dynamics: PM can be used to monitor conformational changes in proteins upon ligand binding, protein-protein interaction, or changes in environmental conditions.[1][13] For example, a decrease in excimer fluorescence of a doubly labeled protein could indicate a conformational change that moves the two labeled cysteine residues further apart.[1]

-

Studying Protein Folding and Unfolding: The changes in the local environment of a pyrene probe during protein folding or unfolding can be monitored by changes in its monomer fluorescence spectrum.

-

Investigating Protein-Membrane Interactions: The sensitivity of pyrene's fluorescence to polarity makes it an excellent probe for studying the insertion of proteins into lipid membranes.[1]

-

High-Throughput Screening: The fluorescence turn-on mechanism of PM upon reaction with thiols can be exploited for developing high-throughput screening assays for inhibitors of enzymes with active site cysteines.

Challenges and Considerations

While N-(3-Pyrene)maleimide is a powerful tool, researchers should be aware of potential challenges:

-

Non-specific Binding: As mentioned earlier, PM can adsorb to hydrophobic regions of proteins.[10] Thorough purification and control experiments are necessary to distinguish between covalent and non-covalent labeling.

-

Hydrolysis of the Maleimide: The maleimide group can hydrolyze, especially at pH values above 7.5, leading to a non-reactive species.[7] It is crucial to perform labeling reactions within the optimal pH range and to use freshly prepared PM solutions.

-

Introduction of Cysteine Residues: For proteins that lack suitably located cysteine residues, site-directed mutagenesis may be required to introduce them at specific positions for labeling.[1][3] Care must be taken to ensure that these mutations do not significantly alter the protein's structure or function.[1]

-

Photobleaching: Like all fluorophores, pyrene is susceptible to photobleaching upon prolonged exposure to excitation light. Experimental conditions should be optimized to minimize this effect.

The Future of Pyrene Probes: Expanding the Toolkit

Research continues to expand the capabilities of pyrene-based probes. For instance, new derivatives with flexible linkers between the pyrene and maleimide moieties have been developed to increase the sampling distance for excimer formation, making it easier to study larger-scale conformational changes.[2][3][4] These advancements promise to further enhance our ability to unravel the intricate workings of biological systems at the molecular level.

Conclusion

N-(3-Pyrene)maleimide is a robust and informative fluorescent probe for studying protein structure and dynamics in aqueous solutions. Its sensitivity to environmental polarity and its ability to form excimers provide a unique window into the molecular world. By understanding the principles of its fluorescence and the chemistry of its application, researchers can effectively harness the power of pyrene to gain critical insights into a wide range of biological processes, ultimately advancing the fields of molecular biology, biochemistry, and drug discovery.

References

-

A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation. (2011). PLoS ONE. [Link]

-

Pyrene: A Probe to Study Protein Conformation and Conformational Changes. (2011). Molecules. [Link]

-

Reappraisal of the binding processes of N-(3-pyrene)maleimide as a fluorescent probe of proteins. (1981). Journal of Biological Chemistry. [Link]

-

A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation. (2011). PLOS. [Link]

- DEVELOPMENT OF MALEIMIDE DERIVED FLUORESCENT ORGANIC MOLECULES TO ORGANOMETALLIC COMPLEXES. (n.d.). University of Birmingham.

-

Fluorescent Labeling of RAFT-Generated Poly(N-isopropylacrylamide) via a Facile Maleimide−Thiol Coupling Reaction. (2006). Biomacromolecules. [Link]

-

Practical synthesis of maleimides and coumarin-linked probes for protein and antibody labelling via reduction of native disulfides. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

Fluorescence Study of N-(3-pyrene)maleimide Conjugated to Rabbit Skeletal F-actin and Plasmodium Actin Polymers. (1976). Biochimica et Biophysica Acta (BBA) - Protein Structure. [Link]

-

N-(3-pyrene)maleimide: a long lifetime fluorescent sulfhydryl reagent. (1973). Journal of Biological Chemistry. [Link]

-

A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation. (2011). PLOS ONE. [Link]

-

Pyrene: A Probe to Study Protein Conformation and Conformational Changes. (2011). MDPI. [Link]

-

Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. (2023). Photochem. [Link]

-

Internal Dynamics of Dendritic Molecules Probed by Pyrene Excimer Formation. (2012). Polymers. [Link]

- Measurement of photoluminescence quantum yields using standard reference m

-

A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation. (2011). PMC. [Link]

-

Environmental effects on vibronic band intensities in pyrene monomer fluorescence and their application in studies of micellar systems. (1977). Journal of the American Chemical Society. [Link]

-

The mechanism of excimer formation: an experimental and theoretical study on the pyrene dimer. (n.d.). RSC Publishing. [Link]

-

Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). (2011). Pure and Applied Chemistry. [Link]

-

Excimer-Suppressed and Oxygen-Tolerant Photophysics of 'Arm-like' Substituted Pyrene Derivatives. (n.d.). arXiv.org. [Link]

Sources

- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation | PLOS One [journals.plos.org]

- 4. A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Environmental effects on vibronic band intensities in pyrene monomer fluorescence and their application in studies of micellar systems (Journal Article) | OSTI.GOV [osti.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pyrene: A Probe to Study Protein Conformation and Conformational Changes | MDPI [mdpi.com]

- 10. Reappraisal of the binding processes of N-(3-pyrene)maleimide as a fluorescent probe of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lumiprobe.com [lumiprobe.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Fluorescence study of N-(3-pyrene)maleimide conjugated to rabbit skeletal F-actin and plasmodium actin polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(3-Pyrene)maleimide solubility in DMSO and DMF

N-(3-Pyrene)maleimide Bioconjugation: Solvent Dynamics, Solubility, and Thiol-Labeling Protocols

Executive Summary

N-(3-Pyrene)maleimide (NPM), frequently designated as N-(1-Pyrenyl)maleimide under IUPAC nomenclature, is a premier fluorescent sulfhydryl reagent utilized in structural biology, polymer chemistry, and biomolecular tracking ()[1]. Due to the highly hydrophobic nature of its four-fused-ring pyrene moiety, NPM exhibits negligible aqueous solubility. Consequently, the preparation of robust stock solutions necessitates the use of polar aprotic solvents—specifically Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). This whitepaper provides an authoritative analysis of NPM solubility dynamics, the mechanistic causality behind solvent selection, and a field-proven, self-validating protocol for thiol bioconjugation.

Physicochemical Profiling & Solubility Dynamics

The efficacy of NPM as a proximity probe relies on its ability to form excited-state dimers (excimers) when two pyrene residues are spatially adjacent, emitting at longer wavelengths (~460-500 nm) than the monomer (~375-385 nm). However, harnessing this photophysics requires overcoming its hydrophobicity.

Table 1: Physicochemical Profile of N-(3-Pyrene)maleimide

| Parameter | Specification |

| Chemical Formula | C₂₀H₁₁NO₂ |

| Molecular Weight | 297.31 g/mol |

| Reactive Group | Maleimide (Thiol-selective Michael acceptor) |

| Fluorophore | Pyrene (Excitation: ~340 nm / Emission: ~375-397 nm) |

| Aqueous Solubility | Insoluble |

| Organic Solubility | Soluble in DMSO, DMF, Chloroform, Methanol |

The Causality of Solvent Choice: DMSO vs. DMF While both DMSO and DMF effectively dissolve NPM to working stock concentrations (typically 1-10 mM), the choice of solvent fundamentally alters the reaction microenvironment ()[2].

-

DMSO (Dimethyl Sulfoxide): DMSO is the standard co-solvent due to its high dielectric constant and low volatility. However, DMSO acts as a mild oxidant. In aqueous buffers, prolonged exposure to DMSO can oxidize free protein thiols (cysteines) back into disulfide bonds, thereby reducing the pool of available targets for the maleimide and lowering conjugation efficiency ()[3].

-

DMF (N,N-Dimethylformamide): DMF mitigates the oxidation risk associated with DMSO. However, DMF is susceptible to hydrolytic degradation over time, yielding formic acid and dimethylamine. Dimethylamine is a potent nucleophile that will aggressively compete with protein thiols for the maleimide ring, quenching the NPM reagent before bioconjugation can occur.

Table 2: Solvent Selection Matrix for NPM Conjugation

| Solvent | Primary Advantage | Primary Risk / Interference Mechanism | Mitigation Strategy |

| DMSO | Exceptional solubilization; highly stable stock. | Oxidizes free thiols to disulfides, reducing labeling yield. | Limit final DMSO concentration to <5-10%; minimize incubation time. |

| DMF | Non-oxidizing; preserves free thiol pool. | Degrades into dimethylamine, which quenches the maleimide. | Use strictly anhydrous, amine-free, freshly opened DMF. |

Mechanistic Pathway of Bioconjugation

The conjugation of NPM to a target biomolecule proceeds via a Michael addition. The nucleophilic thiolate anion (R-S⁻) of a cysteine residue attacks the electron-deficient double bond of the maleimide ring, forming a stable thiosuccinimide (thioether) linkage ()[4].

To ensure a self-validating system, the reaction must be tightly controlled at pH 7.0–7.5. At pH levels above 8.0, two detrimental side reactions occur: the maleimide ring undergoes rapid hydrolysis to an unreactive maleamic acid, and primary amines (e.g., lysine residues) become sufficiently deprotonated to compete with thiols, destroying the site-specificity of the probe ()[5].

Figure 1: NPM bioconjugation workflow and solvent-induced competing pathways.

Optimized Experimental Protocol: Thiol-Labeling with NPM

This protocol is engineered to maximize labeling efficiency while minimizing solvent-induced artifacts.

Phase 1: Reagent Preparation

-

Buffer Degassing: Prepare a conjugation buffer (e.g., 1x PBS, 10-100 mM HEPES, pH 7.2). Vigorously degas the buffer by bubbling inert gas (Nitrogen or Argon) for 15 minutes. Causality: Dissolved ambient oxygen drives the oxidative dimerization of thiols. Removing oxygen preserves the reactive thiolate anions required for the Michael addition ()[4].

-

NPM Stock Generation: Dissolve NPM in anhydrous, high-purity DMSO or DMF to a final concentration of 10 mM. Vortex thoroughly. Causality: Anhydrous conditions prevent premature maleimide hydrolysis. Protect the vial from light to prevent photobleaching of the pyrene moiety.

Phase 2: Target Reduction 3. Protein Dissolution: Dissolve the target protein in the degassed buffer to a concentration of 1–10 mg/mL. 4. Disulfide Cleavage: Add Tris(2-carboxyethyl)phosphine (TCEP) to a 50x–100x molar excess over the protein concentration. Incubate for 20–30 minutes at room temperature. Causality: TCEP is utilized instead of Dithiothreitol (DTT) because TCEP lacks thiol groups. If DTT were used, its free thiols would aggressively outcompete the protein for the NPM reagent, necessitating a tedious desalting step prior to conjugation ()[6].

Phase 3: Bioconjugation 5. Reaction Initiation: Add the 10 mM NPM stock solution dropwise to the reduced protein solution to achieve a 10x–20x molar excess of dye. Critical Parameter: Ensure the final concentration of DMSO/DMF in the aqueous mixture does not exceed 10% (v/v). Causality: Exceeding 10% organic solvent can trigger protein denaturation and accelerate DMSO-mediated thiol re-oxidation ()[3]. 6. Incubation: Flush the reaction vial with inert gas, seal tightly, and incubate in the dark for 2 hours at room temperature, or overnight at 4°C.

Phase 4: Purification 7. Free Dye Removal: Purify the stable thioether conjugate from unreacted NPM and organic solvents using size-exclusion chromatography (e.g., Sephadex G-25 column) or extensive dialysis against a standard buffer.

References

-

National Center for Biotechnology Information. "N-(1-pyrenyl)maleimide | C20H11NO2 | CID 626783 - PubChem". PubChem. Available at: [Link]

-

BioActs. "Maleimide Conjugation Protocol for Thiol Dyes". BioActs. Available at:[Link]

-

Watanabe, S., et al. "Oxidation of a cysteine-derived nucleophilic reagent by dimethyl sulfoxide in the amino acid derivative reactivity assay". Journal of Applied Toxicology, PubMed. Available at: [Link]

Sources

- 1. N-(1-pyrenyl)maleimide | C20H11NO2 | CID 626783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bioacts.com [bioacts.com]

- 3. Oxidation of a cysteine-derived nucleophilic reagent by dimethyl sulfoxide in the amino acid derivative reactivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lumiprobe.com [lumiprobe.com]

N-(3-Pyrene)maleimide: Comprehensive Guide to Shelf Life, Storage, and Thiol-Conjugation Workflows

Executive Summary

N-(3-Pyrene)maleimide (often referred to synonymously as N-(1-Pyrene)maleimide due to historical shifts in IUPAC nomenclature) is a highly specialized, thiol-reactive fluorescent probe. In structural biology and drug development, it is primarily utilized to map spatial proximities and conformational changes in macromolecules. Because pyrene fluorophores can form excited-state dimers (excimers) when two pyrene rings are within ~10 Å of each other, the probe yields a distinct, red-shifted emission spectrum (~480 nm) compared to its monomeric state (~375–400 nm)[1].

However, the bifunctional nature of this molecule—combining a moisture-sensitive maleimide ring with a light-sensitive polycyclic aromatic hydrocarbon (PAH)—demands rigorous environmental controls. This whitepaper outlines the chemical causality behind probe degradation and provides field-proven, self-validating protocols for its storage, reconstitution, and application.

Mechanisms of Probe Degradation (The Causality)

As a Senior Application Scientist, I cannot overstate the importance of understanding why a reagent fails. N-(3-Pyrene)maleimide degrades via two primary, independent pathways:

-

Hydrolytic Ring-Opening: The maleimide group achieves bioconjugation via a Michael addition reaction with sulfhydryl (-SH) groups. However, maleimides are highly hygroscopic. In the presence of atmospheric moisture, the maleimide ring undergoes rapid hydrolysis, converting the active probe into maleamic acid[2]. Maleamic acid is completely unreactive toward thiols, resulting in failed conjugations.

-

Photo-oxidation: The pyrene moiety is highly susceptible to photo-oxidation and photobleaching when exposed to ambient light or UV radiation. Photon absorption in the presence of reactive oxygen species destroys the conjugated π -system, permanently eliminating its quantum yield[3].

Logical relationship of N-(3-Pyrene)maleimide degradation pathways.

Optimized Storage Conditions & Shelf Life

To arrest thermodynamic degradation, strict storage parameters must be maintained. The table below summarizes the quantitative shelf life data and optimal conditions for the probe in various states[2][3][4].

| Reagent State | Recommended Temperature | Light Protection | Atmospheric Control | Expected Shelf Life |

| Lyophilized Powder | -20°C to -80°C | Amber vial or foil wrap | Desiccated | 12 – 24 months |

| Stock Solution (DMSO/DMF) | -20°C to -80°C | Amber vial or foil wrap | Argon/N2 purged | 1 – 2 months |

| Conjugated Protein | 4°C (Short term) or -80°C | Light-tight container | Standard buffer | Varies by target |

Crucial Insight: Repeated freeze-thaw cycles of the stock solution introduce micro-condensation events that drastically accelerate hydrolysis. Single-use aliquots are mandatory[2].

Standard Operating Procedures (SOPs)

SOP 1: Reconstitution and Aliquoting

This protocol is designed to eliminate moisture introduction during the solvation process.

-

Equilibration: Remove the lyophilized powder from the freezer and let it sit in a desiccator at room temperature (RT) for 30–60 minutes before opening . Causality: Opening a cold vial causes immediate condensation of atmospheric humidity onto the powder, instantly initiating hydrolysis[3].

-

Solvation: Dissolve the powder in high-quality, anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a 10 mM to 25 mM stock solution[2].

-

Aliquoting: Dispense the stock solution into dry, amber microcentrifuge tubes in single-use volumes (e.g., 5–10 µL).

-

Purging: Gently purge the headspace of each tube with a stream of dry Argon or Nitrogen gas to displace oxygen and moisture[3].

-

Storage: Immediately transfer the aliquots to a -80°C freezer.

Step-by-step workflow for the reconstitution and storage of maleimide probes.

SOP 2: Thiol-Conjugation to Target Proteins

This workflow ensures maximum labeling efficiency while preventing cross-reactivity.

-

Protein Preparation: Ensure your target protein is in a thiol-free, amine-free buffer (e.g., 50 mM Sodium Phosphate, pH 7.0–7.4). Add 1–5 mM EDTA to chelate trace metals that catalyze disulfide bond formation.

-

Reduction (Critical Step): If reducing native disulfides, use TCEP (Tris(2-carboxyethyl)phosphine) rather than DTT or BME. Causality: DTT contains free thiols that will aggressively outcompete your protein for the maleimide probe. TCEP is phosphine-based and does not react with maleimides under standard conditions.

-

Conjugation: Add the N-(3-Pyrene)maleimide stock solution to the protein at a 10- to 20-fold molar excess. Ensure the final organic solvent concentration (DMSO/DMF) remains below 5% (v/v) to prevent protein denaturation.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature, or overnight at 4°C, under continuous gentle agitation. Protect from light.

-

Quenching & Purification: Quench the unreacted probe by adding a 100-fold excess of β -mercaptoethanol (BME) or DTT. Purify the conjugated protein using Size Exclusion Chromatography (SEC) or extensive dialysis.

Quality Control & Self-Validation System

A robust scientific protocol must be self-validating. To confirm the integrity of your N-(3-Pyrene)maleimide powder and the success of your conjugation, perform the following analytical checks:

-

Degree of Labeling (DOL) Quantification: Measure the absorbance of the purified conjugate. Pyrene exhibits a distinct absorption peak at ~340–345 nm. Using its established extinction coefficient ( ϵ≈28,500 to 40,000M−1cm−1 depending on the microenvironment), calculate the molar ratio of dye to protein[5].

-

Mock Reaction Baseline: Always run a parallel "mock" reaction (probe + buffer, no protein) through your SEC column. If the mock reaction shows high fluorescence in the high-molecular-weight fractions, your probe has hydrolyzed into maleamic acid and is non-specifically sticking to the column matrix, indicating the powder has expired.

-

Excimer Validation: For structural proximity assays, excite the labeled protein at ~340 nm. A successful dual-labeling of proximal thiols will yield a broad excimer emission peak at ~480 nm, distinct from the sharp monomer peaks at 375 nm and 395 nm[1][5].

References

-

Title: General information for the proper application of our labels. Source: Abberior Instruments. URL: [Link]

-

Title: A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation. Source: PubMed Central (PMC), National Institutes of Health. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. General information for the proper application of our labels [abberior.rocks]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Molecular Probes N-(1-Pyrene)Maleimide 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.nl]

- 5. A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

N-(3-Pyrene)maleimide (NPM) in Structural Biology: Extinction Coefficients, Photophysics, and Conjugation Methodologies

Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary & Nomenclature Clarification

In the field of protein biophysics and structural biology, probing conformational dynamics and protein-protein interactions requires highly sensitive, spatially aware fluorophores. N-(1-Pyrene)maleimide (NPM) —historically and synonymously referred to in legacy literature as N-(3-Pyrene)maleimide due to older IUPAC numbering conventions of the pyrene ring[1]—is a premier thiol-reactive probe.

As a Senior Application Scientist, I frequently see researchers struggle with stoichiometric quantification during NPM labeling. The root of this issue usually lies in the misapplication of the molar extinction coefficient (ε) . Because pyrene's spectral features are exquisitely sensitive to its microenvironment, applying the correct extinction coefficient based on the solvent and conjugation state is critical for determining accurate labeling efficiency[2].

This whitepaper establishes the authoritative photophysical parameters of NPM, details the mechanistic logic behind excimer formation, and provides a self-validating protocol for site-specific protein labeling.

The Molar Extinction Coefficient (ε) of NPM

The high molar extinction coefficient of pyrene is one of its most desirable features, allowing researchers to study labeled proteins in solution at physiologically relevant, low concentrations (5–10 μg/mL)[3]. However, the exact value of ε fluctuates depending on the solvent environment and whether the maleimide ring has undergone Michael addition with a sulfhydryl group.

Unreacted NPM is essentially non-fluorescent because the double bond of the maleimide group quenches the pyrene moiety's quantum yield[3]. Upon covalent attachment to a cysteine thiol, this double bond is broken, restoring a highly fluorescent state and shifting the absorbance profile.

Table 1: Molar Extinction Coefficients of Pyrene-Maleimide

| Conjugation State | Solvent / Environment | Wavelength (λ_max) | Extinction Coefficient (ε) | Reference |

| Free / Unreacted | Methanol / DMF | 338 nm | ~40,000 M⁻¹ cm⁻¹ | [2] |

| Thiol-Conjugated | Methanol / Denaturant | 345 nm | 40,000 M⁻¹ cm⁻¹ | [3] |

| Thiol-Conjugated | Aqueous Buffer (PBS) | 340 nm | 36,000 M⁻¹ cm⁻¹ | [4] |

| Thiol-Conjugated | Aqueous Buffer | 338 nm | 40,000 M⁻¹ cm⁻¹ | [5] |

Analytical Insight: When quantifying a purified protein-NPM conjugate in a standard aqueous buffer (e.g., PBS), utilizing an extinction coefficient of 36,000 M⁻¹ cm⁻¹ at 340 nm often yields the most accurate stoichiometric ratios, as it accounts for the aqueous shielding of the hydrophobic pyrene ring[4].

Photophysical Mechanics: Monomer vs. Excimer Emission

Pyrene is uniquely valuable in drug development and structural biology because of its ability to form an excimer (excited dimer). When a single pyrene moiety is excited by UV light (~340 nm), it emits a structured monomer fluorescence between 375 nm and 405 nm[6].

However, if two pyrene rings are in close spatial proximity (typically < 10 Å), an excited pyrene monomer can collide with a ground-state pyrene monomer before relaxation. This creates an excimer complex that emits a broad, unstructured band at a longer wavelength (~460 nm)[2]. The ratio of excimer to monomer emission (e/m ratio) serves as a highly precise molecular ruler for measuring distances between protein domains or tracking conformational shifts during ligand binding[3].

Photophysical pathway of pyrene monomer and excimer emission based on spatial proximity.

Self-Validating Protocol: Site-Specific NPM Labeling

To ensure scientific integrity and reproducible labeling stoichiometry (ideally 1:1 pyrene-to-cysteine), the experimental workflow must be strictly controlled. The following methodology outlines the optimal labeling strategy, emphasizing the causality behind specific reagent choices.

Step-by-step workflow for NPM protein conjugation and stoichiometric quantification.

Step-by-Step Methodology

Step 1: Disulfide Reduction

-

Action: Incubate the target protein (1–5 mg/mL in PBS, pH 7.2) with a 5- to 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) for 30 minutes at room temperature[7].

-

Causality: TCEP is strictly preferred over Dithiothreitol (DTT). DTT contains free thiol groups that will aggressively compete with the protein's cysteine residues for the NPM maleimide group. Because TCEP is thiol-free, it mediates rapid reduction without needing to be removed prior to the labeling step[2].

Step 2: NPM Conjugation

-

Action: Dissolve NPM in anhydrous Dimethylformamide (DMF) or DMSO. Add NPM to the reduced protein solution at a 2- to 10-fold molar excess[5]. Incubate for 2 hours at room temperature, or overnight at 4°C, strictly in the dark.

-

Causality: NPM is highly hydrophobic; adding it via a concentrated DMF/DMSO stock prevents precipitation in the aqueous buffer. The reaction must be kept in the dark to prevent UV-induced photobleaching of the pyrene fluorophore.

Step 3: Purification

-

Action: Pass the reaction mixture through a Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS[7].

-

Causality: Unreacted NPM, while having low fluorescence, still absorbs strongly at 340 nm. It must be completely removed to prevent false-positive absorbance readings during quantification.

Step 4: Stoichiometric Quantification

-

Action: Measure the absorbance of the purified conjugate at 280 nm (for protein) and 340 nm (for pyrene).

-

Calculation: Calculate the pyrene concentration using the Beer-Lambert law: [Pyrene] = A340 / ε, utilizing an extinction coefficient of 36,000 M⁻¹ cm⁻¹ for aqueous samples[4], or 40,000 M⁻¹ cm⁻¹ if the protein is denatured in methanol/GdnHCl[3]. Determine the degree of labeling by calculating the molar ratio of [Pyrene] to [Protein].

References

-

[1] Analysis of cysteine-containing proteins using precolumn derivatization with N-(2-ferroceneethyl)maleimide and liquid chromatography/electrochemistry/mass spectrometry - ResearchGate.

-

[2] Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC (NIH).

-

[3] Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility - PMC (NIH).

-

[5] Pyrene–Apelin Conjugation Modulates Fluorophore– and Peptide–Micelle Interactions - ACS Publications.

-

[4] Distinct actions of cis and trans ATP within the double ring of the chaperonin GroEL - Biophysics.

-

[7] Pyrene Derivatives in Fluorescence Studies: An In-depth Technical Guide - Benchchem.

-

[6] The Extent of Pyrene Excimer Fluorescence Emission Is a Reflector of Distance - Sorin Lab.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. folding.cnsm.csulb.edu [folding.cnsm.csulb.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Excimer Fluorescence Formation of N-(3-Pyrene)maleimide: A Technical Guide for Proximity Sensing in Structural Biology

Executive Summary

In the fields of structural biology and biophysical drug development, monitoring real-time protein conformational changes and oligomerization is critical for understanding allosteric modulation and target engagement. N-(3-Pyrene)maleimide (NPM) —historically referred to interchangeably with N-(1-pyrene)maleimide due to evolving IUPAC nomenclature—is a premier thiol-reactive fluorogenic probe used to map these dynamic spatial relationships.

This whitepaper provides an in-depth mechanistic analysis of NPM excimer (excited dimer) formation, detailing the photophysics, conjugation chemistry, and a self-validating experimental protocol designed to ensure high-fidelity data in proximity sensing assays.

Mechanistic Foundations: Photophysics and Conjugation Chemistry

The Pyrene Excimer Phenomenon

The utility of NPM is rooted in its unique dual-emission photophysics. When a single pyrene moiety is excited by UV light (~340 nm), it emits a highly structured monomer fluorescence between 370 nm and 400 nm. However, if an excited-state pyrene monomer is in close spatial proximity to a ground-state pyrene monomer, they can couple to form a transient quantum mechanical complex known as an excimer (1)[1].

Excimer formation is strictly distance-dependent. It requires a parallel, "sandwich-like" stacking of the two pyrene rings at an inter-fluorophore distance of typically < 10 Å (1)[1]. When this geometric requirement is met, the emission spectrum undergoes a dramatic red-shift to a broad, structureless band centered around 470–500 nm.

Figure 1: Jablonski diagram of NPM excimer photophysics and emission pathways.

Thiol-Maleimide Conjugation

To leverage this photophysics in proteins, NPM utilizes a maleimide reactive group. Maleimides are highly electrophilic and react selectively with the sulfhydryl (thiol) groups of cysteine residues via a Michael addition, forming a stable, irreversible thioether bond (2)[2]. Because free cysteines are relatively rare on protein surfaces, site-directed mutagenesis can be used to engineer paired cysteines at specific domains, allowing researchers to precisely map structural changes.

Quantitative Spectral Analytics

The ratio of Excimer to Monomer fluorescence intensity (the E/M ratio ) serves as a direct, quantifiable proxy for spatial proximity. Table 1 summarizes the distinct properties of the two emission states.

Table 1: Photophysical Properties of NPM Conjugates

| Photophysical State | Excitation Max (nm) | Emission Max (nm) | Fluorescence Lifetime | Environmental Sensitivity |

| Pyrene Monomer | ~340 | 375, 395 (Structured) | ~100 ns | High (I1/I3 ratio depends on local polarity) |

| Pyrene Excimer | ~340 | 470 - 500 (Broad) | ~40 ns | Low (Strictly distance-dependent) |

Self-Validating Experimental Protocol

A robust labeling protocol must account for the chemical vulnerabilities of the maleimide group (hydrolysis) and the hydrophobicity of the pyrene ring. The following step-by-step methodology is engineered with built-in causality and validation checkpoints.

Figure 2: Self-validating workflow for site-specific NPM conjugation.

Step-by-Step Methodology

Step 1: Protein Preparation and Reduction